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Introduction
Carotegrast methyl, known by its trade name Carogra®, is an orally administered small-

molecule prodrug developed for the treatment of moderately active ulcerative colitis.[1][2] It

represents a significant advancement in the therapeutic landscape for inflammatory bowel

diseases (IBD), offering a targeted approach to mitigating the chronic inflammation that

characterizes these conditions.[3][4] Carotegrast methyl itself has limited pharmacological

activity and is designed to enhance oral bioavailability.[1] Following administration, it is

hydrolyzed in the liver by the enzyme carboxylesterase 1 to its active metabolite, carotegrast.

This active form, previously referred to as HCA2969 during development, is a potent antagonist

of α4-integrin.

The primary mechanism of action of carotegrast involves the inhibition of leukocyte trafficking,

a critical process in the pathophysiology of IBD. By targeting α4-integrins, carotegrast

effectively blocks the adhesion and subsequent migration of leukocytes from the bloodstream

into inflamed intestinal tissues, thereby reducing the inflammatory cascade. This technical

guide provides an in-depth overview of the effects of carotegrast methyl on leukocyte

trafficking, presenting key quantitative data, detailed experimental protocols, and visual

representations of the underlying molecular pathways and experimental workflows.
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Core Mechanism of Action: Inhibition of α4-Integrin-
Mediated Leukocyte Adhesion
The inflammatory response in ulcerative colitis is characterized by the excessive infiltration of

leukocytes, such as lymphocytes, into the intestinal mucosa. This process is mediated by the

interaction between integrins on the surface of leukocytes and cell adhesion molecules (CAMs)

expressed on the vascular endothelium of the gut. Carotegrast's active metabolite is a dual

antagonist of α4β1 (also known as Very Late Antigen-4, VLA-4) and α4β7 integrins.

α4β1/VCAM-1 Pathway: The α4β1 integrin on leukocytes binds to Vascular Cell Adhesion

Molecule-1 (VCAM-1) on inflamed endothelial cells. This interaction is crucial for the

recruitment of a broad range of leukocytes to sites of inflammation throughout the body.

α4β7/MAdCAM-1 Pathway: The α4β7 integrin interacts with Mucosal Addressin Cell

Adhesion Molecule-1 (MAdCAM-1), which is preferentially expressed on the endothelium of

the gastrointestinal tract. This interaction is a key driver of the specific homing of

lymphocytes to the gut.

Carotegrast competitively binds to α4-integrins, thereby preventing their interaction with VCAM-

1 and MAdCAM-1. This blockade inhibits the initial tethering and firm adhesion of leukocytes to

the blood vessel wall, a prerequisite for their extravasation into the surrounding tissue. The

reduction in leukocyte infiltration into the colonic mucosa leads to a decrease in inflammation

and facilitates mucosal healing.

Quantitative Data on the Efficacy of Carotegrast
Methyl
The following tables summarize the key quantitative data from preclinical and clinical studies,

demonstrating the potent and specific effects of carotegrast methyl on leukocyte trafficking

and its clinical efficacy in ulcerative colitis.

Table 1: Preclinical In Vitro Activity of Carotegrast
(HCA2969)
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Target Species Cell Line Parameter Value

α4β1 Integrin Human Jurkat KD 0.32 nM

Human Jurkat IC50 5.8 nM

α4β7 Integrin Human RPMI-8866 KD 0.46 nM

Human RPMI-8866 IC50 1.4 nM

Mouse TK-1 KD 0.2 nM

Mouse TK-1 IC50 26 nM

Table 2: Preclinical In Vivo Pharmacodynamic Effects of
Carotegrast Methyl in Mice

Experiment Model Dosage Effect

Lymphocyte Homing BALB/c Mice
0.3, 3, 30 mg/kg

(single oral dose)

Dose-dependent

inhibition of

lymphocyte homing to

Peyer's patches and

increase in peripheral

lymphocyte counts.

Experimental Colitis
IL-10 Deficient CD4+

T-cell Transfer Model

0.03-1% in diet for 15

days

Prevention of colitis

development,

histological

improvement (reduced

epithelial cell

hyperplasia and

inflammatory cell

infiltration), and

prevention of colon

weight increase.

Table 3: Clinical Efficacy of Carotegrast Methyl in
Moderately Active Ulcerative Colitis (Phase 3 Study)
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Outcome
Carotegrast Methyl
(960 mg TID)

Placebo p-value

Endoscopic

Improvement (MES of

0 or 1) at Week 8

64% (9/14) - -

Endoscopic

Remission (MES of 0)

at Week 8

57% (8/14) - -

Median Mayo

Endoscopic Subscore

(MES) Change from

Baseline

3.0 to 0.0 - 0.008

Median Mayo Score

Change from Baseline
7.0 to 0.0 - 0.006

Median Clinical

Activity Index Change

from Baseline

6.0 to 0.0 - 0.015

Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects

of carotegrast methyl on leukocyte trafficking. These protocols are based on standard

laboratory practices and published literature in the field.

In Vitro Leukocyte Adhesion Assay (Static Conditions)
This assay quantifies the ability of carotegrast to inhibit the adhesion of leukocytes to

immobilized adhesion molecules.

a. Materials:

96-well microplate

Recombinant human VCAM-1 and MAdCAM-1
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Leukocyte cell line expressing α4-integrins (e.g., Jurkat cells)

Carotegrast (active metabolite)

Fluorescent dye for cell labeling (e.g., Calcein-AM)

Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+)

Plate reader with fluorescence detection

b. Protocol:

Coating the Plate: Coat the wells of a 96-well plate with a solution of VCAM-1 or MAdCAM-1

(typically 1-10 µg/mL in PBS) overnight at 4°C.

Blocking: Wash the wells with PBS and block non-specific binding sites with a solution of 1%

BSA in PBS for 1 hour at room temperature.

Cell Preparation: Label Jurkat cells with a fluorescent dye according to the manufacturer's

protocol. Resuspend the labeled cells in assay buffer.

Inhibition: Incubate the labeled cells with varying concentrations of carotegrast for 30

minutes at 37°C.

Adhesion: Add the cell suspension (containing carotegrast) to the coated and blocked wells.

Incubate for 30-60 minutes at 37°C to allow for cell adhesion.

Washing: Gently wash the wells multiple times with assay buffer to remove non-adherent

cells.

Quantification: Measure the fluorescence intensity in each well using a plate reader. The

fluorescence intensity is proportional to the number of adherent cells.

Analysis: Calculate the percentage of inhibition of adhesion for each concentration of

carotegrast compared to the vehicle control. Determine the IC50 value by fitting the data to a

dose-response curve.

In Vivo Lymphocyte Homing Assay
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This assay assesses the effect of carotegrast methyl on the migration of lymphocytes to

secondary lymphoid tissues in a living animal.

a. Materials:

BALB/c mice

Carotegrast methyl

Fluorescently labeled lymphocytes (e.g., with CFSE)

Flow cytometer

b. Protocol:

Cell Preparation: Isolate lymphocytes from the spleen and lymph nodes of a donor mouse

and label them with a fluorescent dye.

Drug Administration: Administer carotegrast methyl orally to a group of recipient mice at

various doses. A control group receives the vehicle.

Cell Injection: After a specified time following drug administration, inject the fluorescently

labeled lymphocytes intravenously into the recipient mice.

Tissue Harvest: After a defined period (e.g., 1-2 hours) to allow for lymphocyte homing,

euthanize the mice and harvest Peyer's patches and other lymphoid organs.

Cell Isolation: Prepare single-cell suspensions from the harvested tissues.

Flow Cytometry: Analyze the cell suspensions by flow cytometry to quantify the number of

fluorescently labeled lymphocytes that have migrated to each tissue.

Analysis: Compare the number of migrated lymphocytes in the carotegrast methyl-treated

groups to the control group to determine the percentage of inhibition of lymphocyte homing.

Visualizations: Signaling Pathways and
Experimental Workflows
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The following diagrams, generated using the DOT language, illustrate the key molecular

interactions and experimental processes described in this guide.
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Figure 1: Mechanism of Action of Carotegrast Methyl in Inhibiting Leukocyte Trafficking.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1664470?utm_src=pdf-body-img
https://www.benchchem.com/product/b1664470?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664470?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro Leukocyte Adhesion Assay Workflow
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Figure 2: Workflow for the In Vitro Leukocyte Adhesion Assay.
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Conclusion
Carotegrast methyl is a targeted oral therapy that effectively modulates leukocyte trafficking

by inhibiting the interaction between α4-integrins and their endothelial ligands. The preclinical

data robustly demonstrate its potent and specific activity, which translates into clinically

meaningful efficacy in patients with moderately active ulcerative colitis. The experimental

protocols outlined provide a framework for the continued investigation of this and other

molecules targeting leukocyte adhesion. The development of carotegrast methyl underscores

the therapeutic potential of inhibiting specific pathways of inflammatory cell recruitment in the

management of IBD.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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